5-Iodomethyl 6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha-methyl-3-oxo-17alpha-(propionyloxy)-androsta-1,4-diene-17beta-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related steroidal compounds often involves multi-step chemical reactions, starting from simpler steroid precursors. For instance, the synthesis of halomethyl and androstane derivatives, closely related to the compound , involves the preparation of carbothioic acids followed by their reaction with dihalomethanes. The specific pathways and reagents vary depending on the desired substituents and the steroid's structural complexity (Phillipps et al., 1994).
Molecular Structure Analysis
The molecular structure of such a compound is characterized by multiple functional groups, including halogens, hydroxy, and carbothioate esters. These groups significantly influence the molecule's reactivity and physical properties. Advanced techniques such as X-ray crystallography, NMR, and mass spectrometry are pivotal in elucidating the detailed structure of these complex molecules (Toscano et al., 1977).
Chemical Reactions and Properties
Steroidal compounds like this exhibit a variety of chemical reactions, primarily due to the presence of multiple functional groups that offer different reactivity patterns. Reactions can include esterification, halogenation, and oxidation-reduction processes, significantly altering the molecule's chemical behavior and properties (Djurendić et al., 2008).
Physical Properties Analysis
The physical properties of steroids, including melting point, solubility, and crystal structure, are closely related to their molecular structure. For example, the introduction of halogen atoms and the specific arrangement of functional groups can significantly affect the compound's solubility in various solvents and its melting point range (Hossain et al., 1976).
Chemical Properties Analysis
The chemical properties, such as reactivity towards acids, bases, and other reagents, are defined by the compound's functional groups. The presence of a carbothioate group, for instance, might influence its reactivity towards nucleophilic substitution reactions or its stability under various conditions (Shimizu, 1978).
Scientific Research Applications
Synthesis and Structural Elucidation
Research on similar steroidal compounds primarily focuses on their synthesis and structural elucidation. For instance, Thalén and Wickström (2000) detailed the synthesis of potential 6-oxygenated metabolites of rofleponide, a synthetic glucocorticosteroid. They employed three alternative routes to synthesize the 6-hydroxy compound, highlighting the importance of specific structural modifications for the compound's activity and its potential research applications in understanding glucocorticosteroid metabolism and function (Thalén & Wickström, 2000).
Photodegradation Studies
Photodegradation studies, such as the work by Shirasaki et al. (2004), offer insights into the stability and degradation pathways of steroidal drugs under light exposure. This research is crucial for understanding how steroidal compounds degrade over time, which can influence their storage, stability, and potential therapeutic applications (Shirasaki et al., 2004).
Metabolic Studies
Metabolic studies on steroids, like the research conducted by Biddle et al. (2009), identify and characterize the metabolites of steroidal compounds following administration. Such studies are essential for drug development, doping control, and understanding the biological impact of steroids on the body (Biddle et al., 2009).
properties
IUPAC Name |
[(8S,10S,11S,13S)-6,9-difluoro-11-hydroxy-17-(iodomethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31F2IO5S/c1-5-20(31)33-25(21(32)34-12-28)13(2)8-15-16-10-18(26)17-9-14(29)6-7-22(17,3)24(16,27)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13?,15?,16-,18?,19-,22-,23-,24?,25?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRIRGIBBWVEFV-KIOLIBKASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC1(C(CC2[C@@]1(C[C@@H](C3([C@H]2CC(C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31F2IO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodomethyl 6alpha,9alpha-Difluoro-11beta-hydroxy-16alpha-methyl-3-oxo-17alpha-(propionyloxy)-androsta-1,4-diene-17beta-carbothioate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.